
3-(3,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 5-Amino-3-(3,6-dicloropiridin-2-il)-1,2,4-tiadiazol es un compuesto heterocíclico que contiene átomos de nitrógeno y azufre dentro de su estructura. Este compuesto es de gran interés debido a sus posibles aplicaciones en diversos campos como la química medicinal, la agricultura y la ciencia de materiales. La presencia de las moieties dicloropiridinil y tiadiazol contribuye a sus propiedades químicas únicas y actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Amino-3-(3,6-dicloropiridin-2-il)-1,2,4-tiadiazol típicamente involucra la ciclización de precursores apropiados. Un método común involucra la reacción del ácido 3,6-dicloropiridina-2-carboxílico con tiosemicarbazida en condiciones ácidas para formar el anillo de tiadiazol deseado . La reacción se lleva a cabo generalmente en presencia de un agente deshidratante como el oxicloruro de fósforo (POCl3) para facilitar el proceso de ciclización.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso. Además, la purificación del producto final puede involucrar técnicas de recristalización o cromatográficas para garantizar una alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 5-Amino-3-(3,6-dicloropiridin-2-il)-1,2,4-tiadiazol puede someterse a diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: Los átomos de cloro en el anillo de piridina pueden ser sustituidos por otros nucleófilos como aminas o tioles.
Oxidación y Reducción: El anillo de tiadiazol puede ser oxidado o reducido bajo condiciones específicas para formar diferentes derivados.
Reacciones de Ciclización: El compuesto puede participar en reacciones de ciclización adicionales para formar estructuras heterocíclicas más complejas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las reacciones se llevan a cabo típicamente en solventes polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a temperaturas elevadas.
Oxidación y Reducción: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno (H2O2) o agentes reductores como el borohidruro de sodio (NaBH4) bajo condiciones controladas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de piridina sustituidos, mientras que la oxidación o reducción puede conducir a diferentes derivados de tiadiazol.
Aplicaciones Científicas De Investigación
La 5-Amino-3-(3,6-dicloropiridin-2-il)-1,2,4-tiadiazol tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto ha mostrado potencial como agente antimicrobiano y anticancerígeno debido a su capacidad para interactuar con objetivos biológicos.
Agricultura: Se puede utilizar como precursor para la síntesis de agroquímicos como herbicidas y fungicidas.
Ciencia de Materiales: La estructura única del compuesto lo hace adecuado para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de la 5-Amino-3-(3,6-dicloropiridin-2-il)-1,2,4-tiadiazol involucra su interacción con objetivos moleculares específicos. En aplicaciones medicinales, el compuesto puede inhibir la actividad de ciertas enzimas o proteínas, lo que lleva a efectos antimicrobianos o anticancerígenos. Las vías moleculares exactas involucradas pueden variar dependiendo del objetivo biológico específico y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos Similares
3-(3,6-Dicloropiridin-2-il)-1,2,4-oxadiazol: Similar en estructura pero contiene un anillo de oxadiazol en lugar de un anillo de tiadiazol.
3-(3,6-Dicloropiridin-2-il)-1,2,4-triazol: Contiene un anillo de triazol, ofreciendo diferentes propiedades químicas y actividades biológicas.
Unicidad
La singularidad de la 5-Amino-3-(3,6-dicloropiridin-2-il)-1,2,4-tiadiazol radica en su combinación específica de las moieties dicloropiridinil y tiadiazol, que confieren una reactividad química y una actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
1179359-93-3 |
|---|---|
Fórmula molecular |
C7H4Cl2N4S |
Peso molecular |
247.10 g/mol |
Nombre IUPAC |
3-(3,6-dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H4Cl2N4S/c8-3-1-2-4(9)11-5(3)6-12-7(10)14-13-6/h1-2H,(H2,10,12,13) |
Clave InChI |
ZFKGVDWGULQDCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Cl)C2=NSC(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



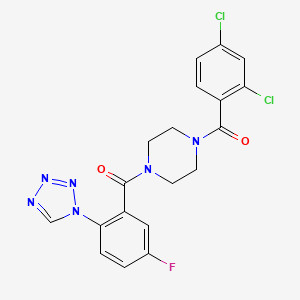

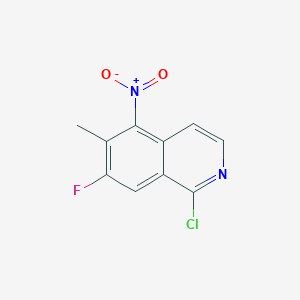
![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, 1,1-dimethylethyl ester](/img/structure/B12634756.png)
![1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12634765.png)
![1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12634768.png)
![(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12634775.png)
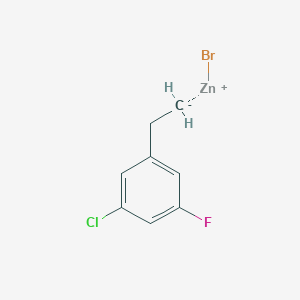
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12634787.png)
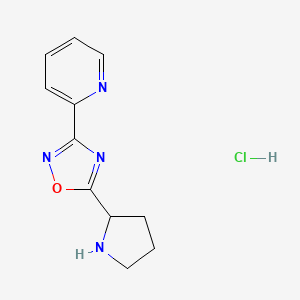
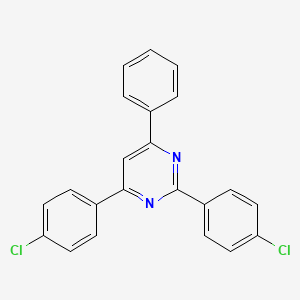
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)
